Deloxolone
CAS No.: 68635-50-7
Cat. No.: VC0006939
Molecular Formula: C34H52O6
Molecular Weight: 556.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 68635-50-7 |
---|---|
Molecular Formula | C34H52O6 |
Molecular Weight | 556.8 g/mol |
IUPAC Name | (2S,4aS,6aR,6bS,8aR,10S,12aS,14aR,14bS)-10-(3-carboxypropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,7,8,8a,10,11,12,14,14a,14b-tetradecahydropicene-2-carboxylic acid |
Standard InChI | InChI=1S/C34H52O6/c1-29(2)23-12-15-34(7)24(32(23,5)14-13-25(29)40-27(37)11-10-26(35)36)9-8-21-22-20-31(4,28(38)39)17-16-30(22,3)18-19-33(21,34)6/h9,21-23,25H,8,10-20H2,1-7H3,(H,35,36)(H,38,39)/t21-,22+,23+,25+,30-,31+,32+,33-,34-/m1/s1 |
Standard InChI Key | VRFVGZRKFFTPCG-KYHPDETOSA-N |
Isomeric SMILES | C[C@]12CC[C@](C[C@H]1[C@H]3CC=C4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)O)C)(C)C(=O)O |
SMILES | CC1(C2CCC3(C(=CCC4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C2(CCC1OC(=O)CCC(=O)O)C)C)C |
Canonical SMILES | CC1(C2CCC3(C(=CCC4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C2(CCC1OC(=O)CCC(=O)O)C)C)C |
Chemical and Structural Properties of Deloxolone
Deloxolone is a synthetic steroid derivative with a molecular formula of C~34~H~52~O~6~ and a molecular weight of 556.7731 g/mol . Its stereochemistry is defined as absolute, with nine defined stereocenters and no E/Z centers, reflecting a highly complex three-dimensional structure . The compound’s optical activity remains unspecified in available literature, though its precise stereochemical configuration is critical for its biological activity.
Table 1: Molecular Characteristics of Deloxolone
Property | Value |
---|---|
Molecular Formula | C~34~H~52~O~6~ |
Molecular Weight | 556.7731 g/mol |
Stereochemistry | Absolute |
Defined Stereocenters | 9 |
Charge | 0 |
The SMILES notation for deloxolone is:
CC1(C)[C@H](CC[C@@]2(C)[C@H]1CC[C@]3(C)C2=CC[C@@H]4[C@@H]5C[C@](C)(CC[C@]5(C)CC[C@@]34C)C(O)=O)OC(=O)CCC(O)=O
.
This string encodes the compound’s branching structure, carboxylate groups, and ester linkages, which are essential for its interactions with biological targets.
Parameter | Deloxolone Effect | Carbenoxolone Effect |
---|---|---|
Body Weight | Minimal change | Significant increase |
Plasma Potassium | Stable | Marked reduction |
Hematocrit | No effect | Elevated |
Serum Proteins | No effect | Reduced |
These findings underscore deloxolone’s advantage in avoiding systemic complications associated with aldosterone-like activity .
Investigational Status and Future Directions
As of 2025, deloxolone remains in the investigational stage, with no FDA or EMA approvals for clinical use . Its development pathway is likely to focus on Phase II trials to confirm efficacy in ulcer healing and Phase III studies to establish long-term safety. Key areas for further research include:
-
Dose Optimization: Determining the minimal effective dose that maximizes PGE2 induction without off-target effects.
-
Population-Specific Responses: Investigating whether deloxolone’s benefits vary across patient subgroups, such as those with Helicobacter pylori infections or NSAID-induced ulcers.
-
Combination Therapies: Exploring synergies with proton pump inhibitors or antimicrobial agents to enhance ulcer resolution rates.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume